trans-3-Heptenyl 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-Heptenyl 2-methylpropanoate: is a chemical compound known for its use as a flavoring agent. It is a colorless liquid with a fruity odor and is soluble in alcohol but insoluble in water . The compound has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered safe for use at current levels of intake .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Heptenyl 2-methylpropanoate typically involves the esterification of trans-3-heptenol with 2-methylpropanoic acid. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized for maximum yield. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: trans-3-Heptenyl 2-methylpropanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Chemistry: In chemistry, trans-3-Heptenyl 2-methylpropanoate is used as a model compound for studying esterification and hydrolysis reactions. It is also used in the synthesis of other organic compounds .
Biology: In biological research, the compound is used to study the metabolic pathways of esters and their role in biological systems .
Medicine: While not commonly used in medicine, this compound can serve as a reference compound in pharmacological studies to understand the behavior of ester-containing drugs .
Industry: In the food industry, this compound is widely used as a flavoring agent due to its fruity aroma. It is also used in the production of perfumes and cosmetics .
Mechanism of Action
The mechanism of action of trans-3-Heptenyl 2-methylpropanoate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of a fruity aroma .
Comparison with Similar Compounds
- trans-3-Heptenyl acetate
- trans-3-Heptenyl butanoate
- trans-3-Heptenyl hexanoate
Comparison: While all these compounds share a similar heptenyl group, the differences lie in the esterifying acid. trans-3-Heptenyl 2-methylpropanoate is unique due to the presence of the 2-methylpropanoate group, which imparts a distinct fruity aroma compared to the other esters .
Properties
CAS No. |
207801-32-9 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
[(E)-hept-3-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-8-9-13-11(12)10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+ |
InChI Key |
RMOVDPSOWOBAKR-VOTSOKGWSA-N |
Isomeric SMILES |
CCC/C=C/CCOC(=O)C(C)C |
Canonical SMILES |
CCCC=CCCOC(=O)C(C)C |
boiling_point |
231.00 to 233.00 °C. @ 760.00 mm Hg |
density |
0.881-0.886 |
physical_description |
colourless liquid |
solubility |
soluble in alcohol; insoluble in water |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.